molecular formula C8H15NO2 B14727578 N-Acetylhexanamide CAS No. 10601-70-4

N-Acetylhexanamide

Cat. No.: B14727578
CAS No.: 10601-70-4
M. Wt: 157.21 g/mol
InChI Key: KHTWNDPBXXOFMV-UHFFFAOYSA-N
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Description

N-Acetylhexanamide is an aliphatic amide derivative with the molecular formula C₈H₁₅NO₂ (calculated molecular weight: 157.21 g/mol). Structurally, it comprises a hexanamide backbone (a six-carbon chain terminating in an amide group) modified by an acetyl group (-COCH₃) attached to the nitrogen atom.

Properties

CAS No.

10601-70-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-acetylhexanamide

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(11)9-7(2)10/h3-6H2,1-2H3,(H,9,10,11)

InChI Key

KHTWNDPBXXOFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhexanamide can be synthesized through the acetylation of hexanamide. One common method involves reacting hexanamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylhexanamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to the formation of hexanoic acid and acetic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Acetylhexanamide with three related compounds, focusing on structural features, synthesis methods, and functional applications.

N,N-Didodecylhexanamide (CAS# NA, CAT# AR-M03511)

  • Structure : Features two dodecyl (C₁₂H₂₅) chains attached to the amide nitrogen, resulting in a highly lipophilic molecule (MW: 451.82 g/mol ) .
  • Applications : Likely used in surfactants or polymer chemistry due to its long alkyl chains, which enhance hydrophobic interactions.
  • Key Differences: Property this compound N,N-Didodecylhexanamide Molecular Weight 157.21 g/mol 451.82 g/mol Solubility Moderate (polar solvents) Low (non-polar solvents) Functional Use Pharmaceutical intermediate Surfactant/material science

N-(2-Ethylhexyl)benzamide

  • Structure : A benzamide derivative with a branched 2-ethylhexyl group.
  • Safety Profile: Limited toxicity data available; classified as a research compound requiring professional handling .
  • Comparison : Unlike this compound, this compound’s aromatic benzoyl group may confer rigidity and alter metabolic pathways.

Colchicine-Related Acetamide Derivatives

  • Example : (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide (a colchicine analog) .
  • Structure : Complex polycyclic system with multiple methoxy groups, contrasting sharply with this compound’s linear aliphatic chain.
  • Applications : Colchicine derivatives are bioactive (e.g., anti-inflammatory), whereas this compound’s simpler structure suggests utility in less specialized roles.

Enzymatic Substrate Specificity

  • Functional Insight : The presence of carbohydrate moieties in hexosamine derivatives is critical for enzyme recognition, highlighting a functional divergence from this compound.

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